
4-Methyl-2-(methylthio)phenylboronic acid
Vue d'ensemble
Description
“4-Methyl-2-(methylthio)phenylboronic acid” is a chemical compound with the CAS Number: 1451392-51-0 . It has a molecular weight of 182.05 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11BO2S/c1-6-3-4-7 (9 (10)11)8 (5-6)12-2/h3-5,10-11H,1-2H3 . This suggests that the compound has a boron atom connected to a phenyl ring, which is further substituted with a methyl and a methylthio group .Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki-Miyaura cross-coupling reactions . They can react with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides . They can also participate in addition reactions with naphthyridine N-oxides .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature is 2-8°C .Mécanisme D'action
Target of Action
It is known to be involved in suzuki-miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 4-Methyl-2-(methylthio)phenylboronic acid acts as an organoboron reagent . The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a base and a palladium catalyst . The organoboron compound provides the nucleophilic carbon species, which is transferred from boron to palladium in a process called transmetalation .
Biochemical Pathways
The compound is involved in various chemical reactions, including addition reactions with naphthyridine n-oxides, oxyarylation of heck reaction intermediates for the synthesis of thf derivatives, sulfoxidation reactions, and copper-catalyzed halogenation .
Pharmacokinetics
The compound is typically supplied in powder form and is stored at room temperature .
Result of Action
Its involvement in various chemical reactions suggests that it plays a crucial role in the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool, dry place to maintain its stability . Additionally, the compound’s reactivity may be influenced by the presence of other substances in the reaction environment .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Methyl-2-(methylthio)phenylboronic acid is its versatility. It can be used in various chemical reactions and applications. However, one limitation is that it can be difficult to handle and store due to its hygroscopic nature.
Orientations Futures
There are several future directions for the use of 4-Methyl-2-(methylthio)phenylboronic acid in scientific research. One potential application is in the development of new materials, such as polymers and coatings. It could also be used in the development of new sensors for the detection of various analytes. Additionally, further research is needed to understand the mechanism of action and potential applications of this compound.
Applications De Recherche Scientifique
The unique properties of 4-Methyl-2-(methylthio)phenylboronic acid make it a valuable compound for scientific research. It has been used in various applications, including the synthesis of pharmaceutical compounds and the development of new materials. It has also been used in the development of sensors for the detection of various analytes.
Safety and Hazards
Propriétés
IUPAC Name |
(4-methyl-2-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2S/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEMZUQNFWHULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)SC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



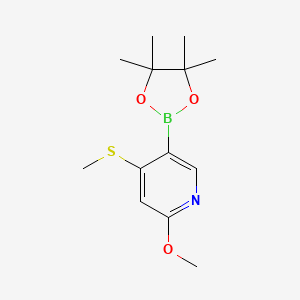
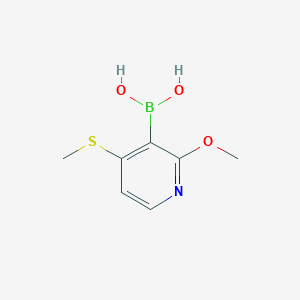
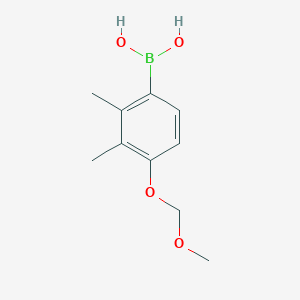
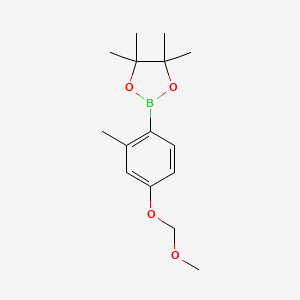

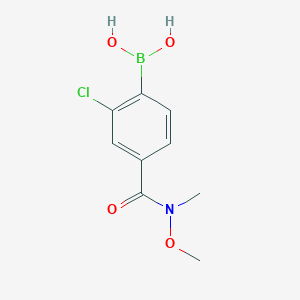



![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid](/img/structure/B3241200.png)

![5-Bromobenzo[1,3]dioxole-4-boronic acid](/img/structure/B3241209.png)

